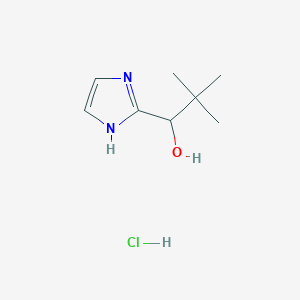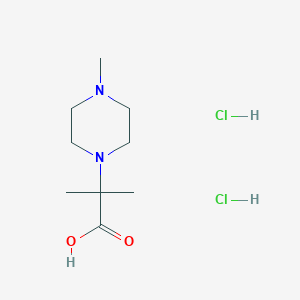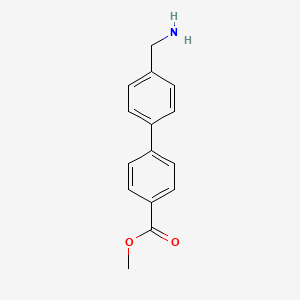
4'-Methoxycarbonylbiphenyl-4-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxycarbonylbiphenyl-4-methylamine is an organic compound characterized by a biphenyl structure with a methoxycarbonyl group at the 4’ position and a methylamine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxycarbonylbiphenyl-4-methylamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid and an aryl halide.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxycarbonylbiphenyl-4-methylamine may involve:
Catalytic Processes: Utilizing palladium or nickel catalysts to facilitate coupling reactions.
Optimized Reaction Conditions: Employing high temperatures and pressures to increase yield and efficiency.
Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxycarbonylbiphenyl-4-methylamine can undergo various chemical reactions, including:
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4’-Methoxycarbonylbiphenyl-4-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 4’-Methoxycarbonylbiphenyl-4-methylamine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxycarbonylbiphenyl-4-amine: Lacks the methyl group, which may affect its reactivity and applications.
4’-Methoxycarbonylbiphenyl-4-methyl:
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,10,16H2,1H3 |
InChI Key |
NQQSZFYFQVYQFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)
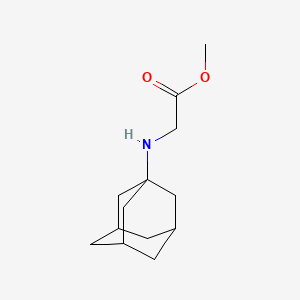
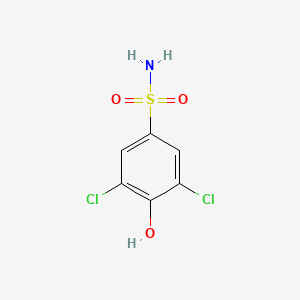
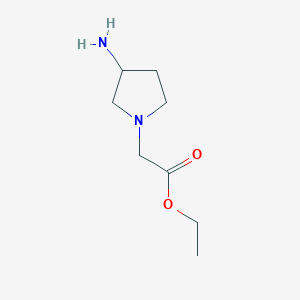
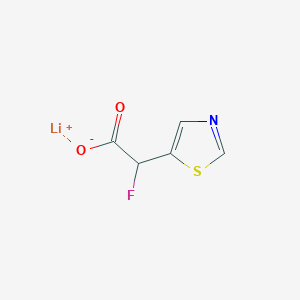
![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)

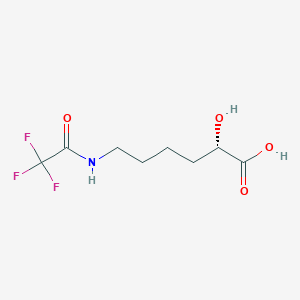
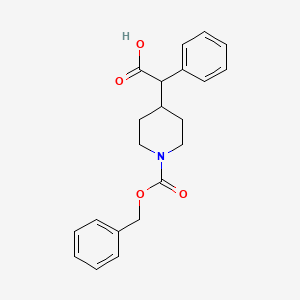
![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)

